AM-92016 Demonstrates 1000-Fold Greater In Vitro Potency Than the Parent Compound Sotalol
AM-92016 hydrochloride exhibits a 1000-fold higher potency than sotalol for its class III antiarrhythmic effect in vitro [1]. This dramatic difference in potency makes it a superior tool for investigating IK-mediated APD prolongation at lower, more manageable concentrations, thereby reducing potential off-target effects associated with the high concentrations of sotalol required to achieve similar electrophysiological changes [1].
| Evidence Dimension | Potency for Class III antiarrhythmic effect |
|---|---|
| Target Compound Data | Potent Class III effect in vitro |
| Comparator Or Baseline | Sotalol (baseline potency) |
| Quantified Difference | 1000 times more potent than sotalol |
| Conditions | In vitro guinea-pig and rabbit ventricular cells [2] |
Why This Matters
This quantifies the superior in vitro potency of AM-92016 over its direct structural analogue, making it the preferred choice for experiments requiring potent IK blockade with minimal compound usage.
- [1] Hagerty MJ, Wainwright CL, Kane KA. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016. J Pharm Pharmacol. 1996 Apr;48(4):417-21. doi: 10.1111/j.2042-7158.1996.tb05944.x. PMID: 8794994. View Source
- [2] Connors SP, Gill EW, Terrar DA. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells. Br J Pharmacol. 1992 Aug;106(4):958-65. doi: 10.1111/j.1476-5381.1992.tb14442.x. PMID: 1393293. View Source
